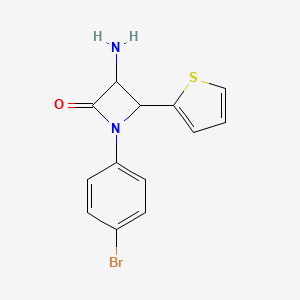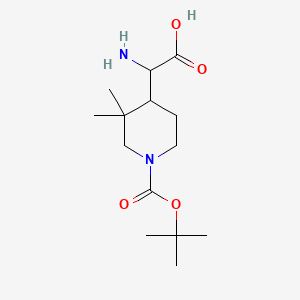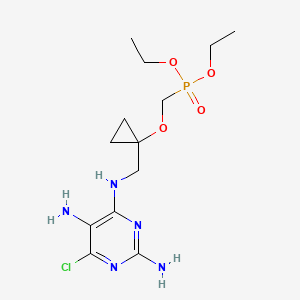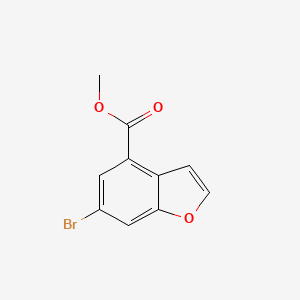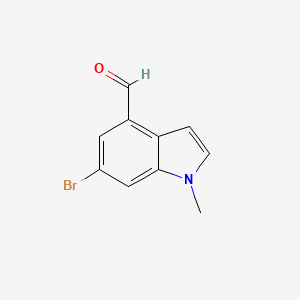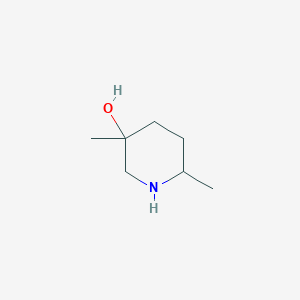![molecular formula C25H20O2 B14778818 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol is a complex organic compound characterized by its unique spirobi[phenalene] structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the use of a catalytic Knoevenagel condensation reaction, where a phenalene-locked vinyl bridge is developed via titanium tetrachloride and pyridine as catalysts . The reaction conditions often require precise temperature control and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective production techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenalene structure, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various derivatives of phenalene, such as phenalene ketones, alcohols, and substituted phenalenes .
Wissenschaftliche Forschungsanwendungen
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Phenalene: A simpler aromatic compound with similar structural features.
Uniqueness: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol stands out due to its spirobi[phenalene] structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C25H20O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
9,9'-spirobi[7,8-dihydrophenalene]-1,1'-diol |
InChI |
InChI=1S/C25H20O2/c26-19-9-7-15-3-1-5-17-11-13-25(23(19)21(15)17)14-12-18-6-2-4-16-8-10-20(27)24(25)22(16)18/h1-10,26-27H,11-14H2 |
InChI-Schlüssel |
SDKSJVPDGBUQFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=CC=CC4=C3C2=C(C=C4)O)C5=C(C=CC6=C5C1=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
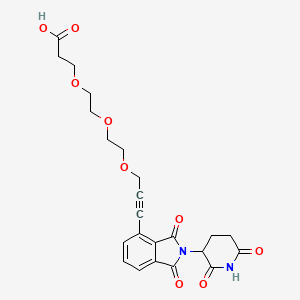
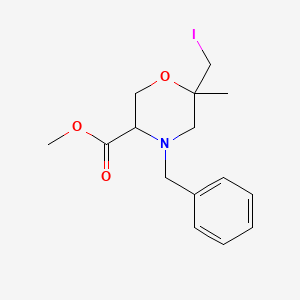
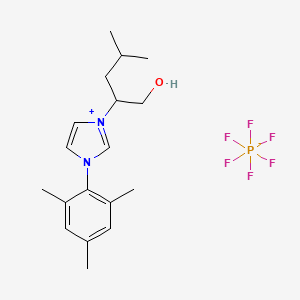
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
